N-Nitrosodicyclohexylamine is a member of the N-nitrosamine chemical class, specifically a dialkylnitrosamine. [, , , ] These compounds are known for their carcinogenic properties. [, , , ] In research, N-Nitrosodicyclohexylamine serves as a model compound for studying N-nitrosamine reactivity and biological activity, particularly in chemical synthesis and toxicological studies.
N-Nitrosodicyclohexylamine is synthesized from dicyclohexylamine, an organic compound used in various industrial applications, including as a corrosion inhibitor and in rubber production. The classification of N-Nitrosodicyclohexylamine falls under the category of nitrosamines, which are organic compounds characterized by the presence of the nitroso group (–NO) attached to a nitrogen atom. These compounds are often generated under acidic conditions from secondary amines and nitrous acid .
The synthesis of N-Nitrosodicyclohexylamine typically involves the reaction of dicyclohexylamine with sodium nitrite in an acidic medium. The general procedure can be summarized as follows:
This method ensures high purity and yield of N-Nitrosodicyclohexylamine, which can be confirmed by techniques such as gas chromatography/mass spectrometry.
The molecular structure of N-Nitrosodicyclohexylamine can be represented by the formula . Key structural features include:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are typically employed to elucidate its structure. For example, NMR can reveal chemical shifts corresponding to hydrogen atoms on the cyclohexane rings and the nitrogen environment .
N-Nitrosodicyclohexylamine undergoes several notable chemical reactions:
These reactions highlight its potential risks as a mutagen and underscore the importance of careful handling.
The mechanism by which N-Nitrosodicyclohexylamine exerts its biological effects involves metabolic activation leading to DNA damage. This process generally includes:
Understanding these mechanisms is crucial for assessing its carcinogenic potential.
N-Nitrosodicyclohexylamine exhibits several notable physical and chemical properties:
These properties affect its handling and storage requirements in laboratory settings .
N-Nitrosodicyclohexylamine has limited but significant scientific applications:
N-Nitrosodicyclohexylamine (NDCHA; CAS 947-92-2) is a N-nitroso compound with the molecular formula C₁₂H₂₂N₂O and a molecular weight of 210.32 g/mol. Its structure features two cyclohexyl rings linked by a nitroso-functionalized nitrogen atom (N-N=O), confirmed through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The compound’s monoisotopic mass is 210.173213 Da, and its average mass is 210.321 Da [1] [6]. Key physicochemical properties include:
O=NN(C1CCCCC1)C2CCCCC2
InChI=1S/C12H22N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
[1] [6].The crystalline solid appears white to light yellow and is hygroscopic. Analytical characterization includes HPLC, FT-IR, and multi-nuclear NMR (¹H, ¹³C, ¹⁵N), which validate its structural integrity [2] [6]. Table 1: Physicochemical Properties of N-Nitrosodicyclohexylamine
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₂H₂₂N₂O | High-Resolution MS |
Molecular Weight | 210.32 g/mol | QNMR |
Melting Point | Not reported | – |
SMILES | O=NN(C1CCCCC1)C2CCCCC2 | Canonicalization Algorithm |
InChI | InChI=1S/C12H22N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | Computational Generation |
Purity | ≥97–99% | HPLC, TLC |
NDCHA is synthesized through the nitrosation of dicyclohexylamine using nitrous acid (HNO₂) or sodium nitrite under acidic conditions. This reaction proceeds via electrophilic attack on the secondary amine, forming the N-nitroso derivative [3] [5]. Critical steps include:
Table 2: Synthesis and Purification Methods
Step | Conditions | Outcome |
---|---|---|
Nitrosation | Dicyclohexylamine + NaNO₂/H⁺ | Crude NDCHA formation |
TLC Purification | Silica gel, non-polar solvents | >97% purity |
GC-MS Validation | Retention time, m/z 210.17 | Identity confirmation |
Advanced NMR | ¹³C APT, HMBC, COSY | Structural elucidation |
NDCHA exhibits remarkable environmental persistence, resisting degradation under heat, light, and pH variations. Key findings include:
Table 3: Environmental Degradation Factors
Factor | Condition | Stability Profile |
---|---|---|
Temperature | Up to 150°C | No decomposition |
Light | UV exposure | <5% degradation over 48 hours |
pH | 3–11 | Highly stable |
Storage | +4°C (solid) | Intact for >2 years |
Organic Solvents | DMSO, chloroform | Soluble and stable |
Table 4: Compound Synonyms and Identifiers
Synonym | Identifier Type | Source |
---|---|---|
N-Cyclohexyl-N-nitrosocyclohexanamine | IUPAC Name | ChemSpider |
NDCHA | Abbreviation | MedChemExpress |
Dicyclohexylnitrosamine | Common Name | PubMed |
947-92-2 | CAS Number | All Sources |
MFCD00021331 | MDL Number | LGC Standards |
VE006457 | Catalog Number | Veeprho |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: